(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ORG-21465 is a synthetic neuroactive steroid known for its sedative effects. It functions as a positive allosteric modulator of the gamma-aminobutyric acid A receptor, enhancing the receptor’s response to gamma-aminobutyric acid. This compound was developed as an improved alternative to other sedative steroids such as althesin and allopregnanolone .
Preparation Methods
Synthetic Routes and Reaction Conditions: ORG-21465 is synthesized through a series of chemical reactions involving the modification of pregnane derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods: In industrial settings, ORG-21465 is produced in a buffered aqueous solution at a concentration of 20 milligrams per milliliter, with a pH of 4. The preparation involves the dissolution of the compound in the buffered solution, followed by filtration and sterilization to ensure purity and safety for use in medical applications .
Chemical Reactions Analysis
Types of Reactions: ORG-21465 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide or potassium tert-butoxide to replace specific functional groups.
Major Products: The major products formed from these reactions include various derivatives of ORG-21465 with modified functional groups, which can exhibit different pharmacological activities .
Scientific Research Applications
ORG-21465 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of neuroactive steroids.
Biology: Researchers utilize ORG-21465 to investigate the modulation of gamma-aminobutyric acid A receptors and their role in neurological processes.
Medicine: The compound is explored for its potential use as an anesthetic agent due to its sedative properties.
Industry: ORG-21465 is used in the development of new sedative drugs and as a reference standard in quality control processes
Mechanism of Action
ORG-21465 exerts its effects by enhancing the response of gamma-aminobutyric acid A receptors to gamma-aminobutyric acid. This enhancement is achieved through the positive allosteric modulation of the receptor, which increases the receptor’s affinity for gamma-aminobutyric acid and prolongs its inhibitory effects on neuronal activity. The compound’s action is concentration-dependent and reversible, making it a potent modulator of gamma-aminobutyric acid A receptor activity .
Comparison with Similar Compounds
ORG-20599: Another synthetic neuroactive steroid with similar sedative properties.
Althesin: A sedative steroid that was previously used in clinical practice but has been withdrawn due to toxicity issues.
Allopregnanolone: A naturally occurring neurosteroid with sedative effects.
Uniqueness of ORG-21465: ORG-21465 stands out due to its water solubility and improved pharmacokinetic profile compared to other sedative steroids. It has been shown to enhance the inward current response evoked by gamma-aminobutyric acid in a concentration-dependent manner, making it a valuable compound for research and potential clinical applications .
Properties
CAS No. |
167946-96-5 |
---|---|
Molecular Formula |
C27H43NO4 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C27H43NO4/c1-16(29)19-8-9-20-18-7-6-17-12-22(30)21(28-10-11-32-25(2,3)15-28)13-26(17,4)24(18)23(31)14-27(19,20)5/h17-22,24,30H,6-15H2,1-5H3/t17-,18-,19+,20-,21-,22-,24+,26-,27+/m0/s1 |
InChI Key |
HQEJMKVZYCQIIH-JJLPOIBOSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOC(C5)(C)C)C)C |
SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CC(C(C4)O)N5CCOC(C5)(C)C)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CC(C(C4)O)N5CCOC(C5)(C)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2beta,3alpha,5alpha)-3-hydroxy-2-(2,2-dimethylmorpholin-4-yl)pregnane-11,20-dione ORG 21465 ORG-21465 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.